

Application of Oxazine 750 in Detecting Reactive Oxygen Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxazine 750

Cat. No.: B1220077

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Oxazine 750 is a fluorescent dye that exhibits a selective reactivity towards specific reactive oxygen species (ROS), namely hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻). This property makes it a valuable tool for researchers studying oxidative stress and related cellular signaling pathways. Unlike broader ROS indicators, **Oxazine 750**'s specificity allows for the targeted investigation of the roles of these particular species in various physiological and pathological processes.

The detection mechanism relies on the chemical reaction between **Oxazine 750** and either HOCl or ONOO⁻. This interaction leads to a change in the dye's electronic structure, resulting in a significant increase in its fluorescence emission. In its native state, the oxazine fluorophore can be in a quenched or low-fluorescence state. Upon reaction with HOCl or ONOO⁻, the dye is oxidized, leading to the release of the highly fluorescent form. This "turn-on" fluorescence response provides a direct and quantifiable measure of the presence of these specific ROS.

Studies have demonstrated that oxazine-based probes do not exhibit significant fluorescence enhancement in the presence of other ROS such as hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), nitric oxide (NO), or superoxide (O₂•⁻)[1]. This high selectivity is a key advantage for dissecting the complex chemistry of oxidative stress within a cellular environment.

The fluorescence properties of the activated oxazine dye are compatible with standard fluorescence microscopy and flow cytometry platforms. With an excitation maximum around 620-630 nm and an emission maximum in the far-red region of the spectrum (~670 nm), **Oxazine 750** minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of **Oxazine 750** and related probes in the detection of reactive oxygen species.

Table 1: Spectral Properties

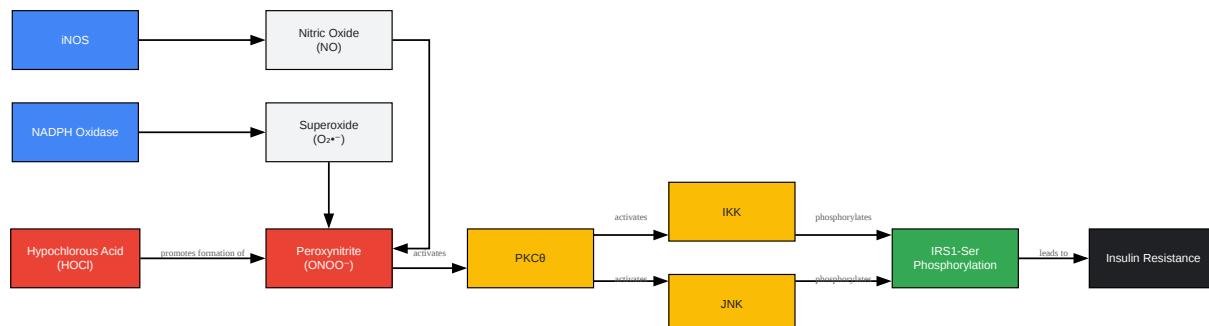

Parameter	Wavelength/Value	Reference
Excitation Maximum (λ_{ex})	~620 - 633 nm	[1] [2]
Emission Maximum (λ_{em})	~667 - 672 nm	[1]
Recommended Emission Filter	> 665 nm	[2]

Table 2: Experimental Parameters for Cellular Assays

Parameter	Recommended Range/Value	Notes	Reference
Probe Concentration	10 - 30 μ M	Optimal concentration may vary by cell type and experimental conditions.	[2]
Incubation Time	30 minutes - 2 hours	Shorter times may be sufficient for microscopy; longer times may be needed for flow cytometry.	[1]
Incubation Temperature	4°C or 37°C	4°C may be used to slow down cellular processes during loading.	[1]

Signaling Pathways

Oxazine 750, through its detection of hypochlorous acid and peroxynitrite, can be a valuable tool to investigate signaling pathways implicated in inflammation, insulin resistance, and neurodegeneration.

[Click to download full resolution via product page](#)

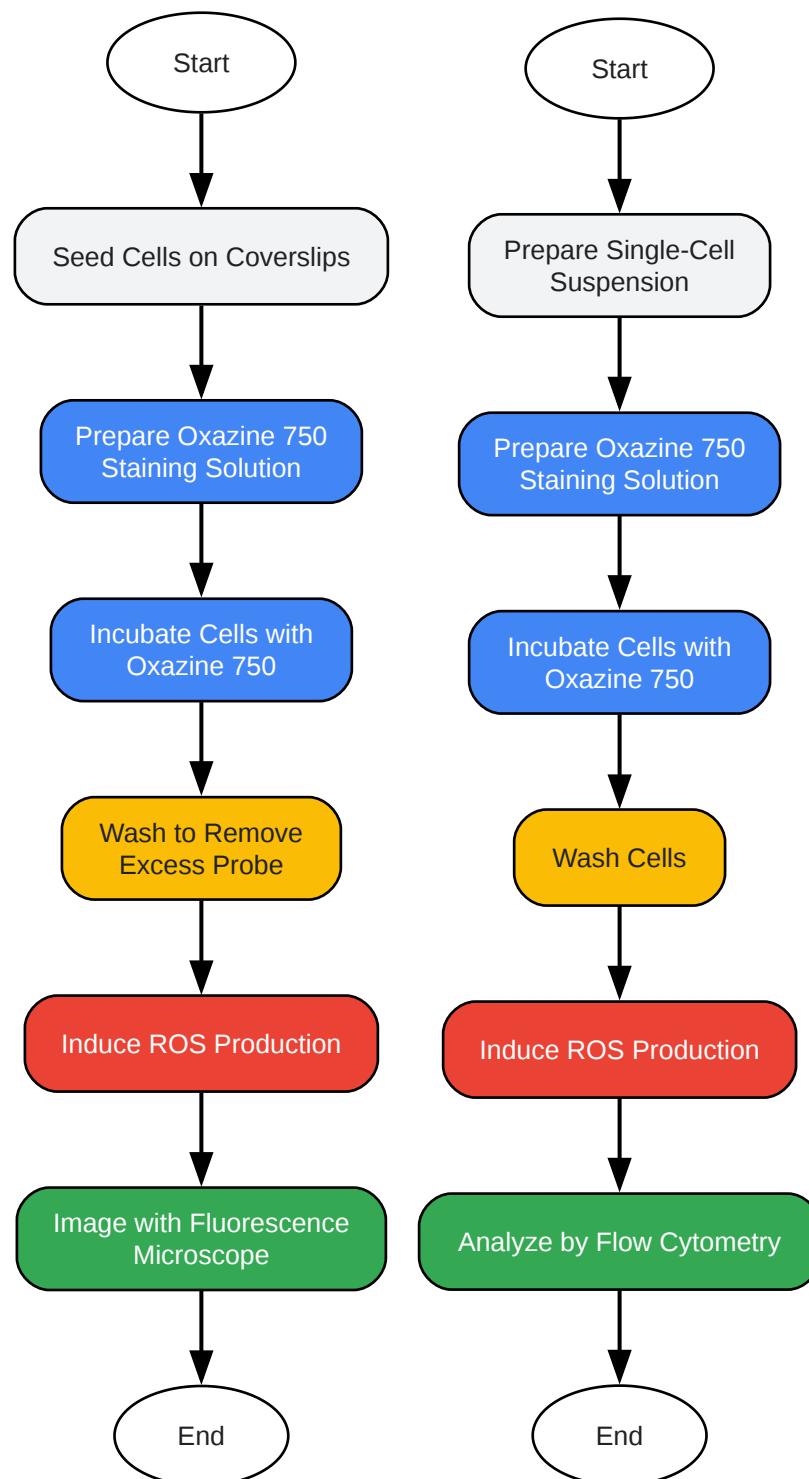
Caption: Signaling pathway activated by HOCl and $ONOO^-$ leading to insulin resistance.

Experimental Protocols

Protocol 1: Detection of Intracellular ROS by Fluorescence Microscopy

This protocol provides a general guideline for staining cells with **Oxazine 750** to visualize the generation of hypochlorous acid and peroxynitrite.

Materials:


- **Oxazine 750** dye
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium

- Coverslips or imaging-bottom plates
- Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)
- Cells of interest
- Inducing agent for ROS production (e.g., PMA, SIN-1)
- Control inhibitor (optional, e.g., uric acid for peroxynitrite)

Procedure:

- Cell Preparation:
 - Seed cells on sterile coverslips or in imaging-bottom plates at an appropriate density to achieve 60-80% confluence on the day of the experiment.
 - Allow cells to adhere and grow under standard cell culture conditions.
- Preparation of **Oxazine 750** Staining Solution:
 - Prepare a 10 mM stock solution of **Oxazine 750** in anhydrous DMSO. Store protected from light at -20°C.
 - On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 10-20 μ M.
- Cell Staining:
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Oxazine 750** staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- Induction of ROS Production:
 - After incubation with the dye, wash the cells twice with pre-warmed PBS to remove excess probe.

- Add fresh, pre-warmed cell culture medium containing the desired ROS-inducing agent.
For a negative control, add medium without the inducer.
- Incubate for the desired period to allow for ROS production.
- Imaging:
 - After the induction period, immediately image the cells using a fluorescence microscope.
 - Use an excitation wavelength of approximately 630 nm and collect emission above 665 nm.
 - Acquire images for both the control and treated cells using identical imaging parameters.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxazine Conjugated Nanoparticle Detects In Vivo Hypochlorous Acid and Peroxynitrite Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry of DNA content using oxazine 750 or related laser dyes with 633 nm excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Oxazine 750 in Detecting Reactive Oxygen Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220077#application-of-oxazine-750-in-detecting-reactive-oxygen-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com